Ro 31-7837

Pharmacokinetics Bioanalysis LC-MS Method Validation

For pharmacokinetic studies requiring precise metabolite tracking, generic KATP openers fail to replicate published data. Ro 31-7837 (CAS 120280-33-3) is the benzopyran validated for simultaneous LC-MS/MS quantification with its primary metabolite Ro 31-6930 in a single run. - Achieve 0.25 ng/mL LLOQ with 3.7% intra-assay precision using the peer-reviewed column-switching APCI-MS/MS method. - Reliably model biotransformation kinetics and metabolite-to-parent exposure ratios with matched 0.25 ng/mL LLOQ for both analytes. - Ensure inter-study reproducibility by eliminating structural variability of non-metabolized analogs.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 120280-33-3
Cat. No. B1679482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 31-7837
CAS120280-33-3
SynonymsRo 31-7837
Ro 31-7837, (+-)-isomer
Ro-31-7837
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(O1)C=CC(=C2)C#N)C3=CC=CC=[N+]3[O-])C
InChIInChI=1S/C17H16N2O2/c1-17(2)10-14(15-5-3-4-8-19(15)20)13-9-12(11-18)6-7-16(13)21-17/h3-9,14H,10H2,1-2H3
InChIKeyIPASVSRDRRKZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 31-7837 Compound Overview


Ro 31-7837 (CAS 120280-33-3) is a synthetic small-molecule potassium channel opener belonging to the benzopyran chemical class [1]. The compound is characterized by its ability to activate ATP-sensitive potassium (KATP) channels, a mechanism associated with vasodilation and potential cardioprotective effects . Unlike its major metabolite Ro 31-6930 or structurally related analogs such as bimakalim, Ro 31-7837 has been specifically validated in preclinical pharmacokinetic studies, establishing a defined analytical methodology for its quantification in biological matrices [2].

Ro 31-7837 vs. Benzopyran Analogs


Ro 31-7837 occupies a specific position within the benzopyran class of potassium channel openers that is not pharmacologically interchangeable with its analogs or metabolites. The compound demonstrates a distinct metabolic profile, being rapidly converted to its primary active metabolite Ro 31-6930 in vivo [1]. This metabolic relationship fundamentally alters the pharmacokinetic-pharmacodynamic (PK-PD) relationship compared to non-metabolized analogs such as bimakalim, which lacks this N-oxide functional group transformation [2]. Additionally, Ro 31-7837 exhibits a unique plasma protein binding and distribution profile that differs from structurally related compounds, resulting in divergent plasma concentration-time curves and tissue exposure patterns [1]. For procurement decisions, selecting a generic potassium channel opener without confirming the specific Ro 31-7837 molecular identity introduces substantial experimental variability and compromises reproducibility of published pharmacokinetic findings.

Ro 31-7837 Comparator Evidence


Plasma Quantification Precision & Accuracy

Ro 31-7837 has a validated LC-MS/MS analytical method with defined precision and accuracy metrics for quantification in rat plasma, whereas generic potassium channel opener reference standards lack this established validation framework [1]. The method enables simultaneous quantification of Ro 31-7837 and its metabolite Ro 31-6930 with validated performance parameters [1].

Pharmacokinetics Bioanalysis LC-MS Method Validation

Lower Limit of Quantification Sensitivity

The validated LC-MS method for Ro 31-7837 achieves a lower limit of quantification (LLOQ) of 0.25 ng/mL in rat plasma using a 0.5 mL aliquot [1]. This sensitivity threshold is identical for both the parent compound and its primary metabolite Ro 31-6930, enabling parallel pharmacokinetic profiling [1].

Bioanalysis LC-MS Sensitivity Pharmacokinetic Studies

Biotransformation to Ro 31-6930

Ro 31-7837 undergoes specific in vivo biotransformation to its N-oxide metabolite Ro 31-6930, a distinct chemical entity with the CAS registry number 120280-37-7 [1]. This metabolic relationship differentiates Ro 31-7837 from structurally related benzopyran potassium channel openers such as bimakalim, which does not share this N-oxide transformation pathway [2].

Drug Metabolism Pharmacokinetics Benzopyran Class

Renin Inhibitor Potency Landscape

While Ro 31-7837 itself has limited published renin inhibition data, a class-level comparison of related renin inhibitors establishes a quantitative benchmark for evaluating future studies. The renin inhibitor remikiren (Ro 42-5892) inhibits recombinant human renin with an IC50 of 0.7 nM and human plasma renin with an IC50 of 0.8 nM . Aliskiren, the only clinically approved renin inhibitor, exhibits a Ki ≤ 0.04 nM and plasma renin activity IC50 of 0.2–0.3 nM [1][2].

Renin Inhibitors Potency Comparison In Vitro Pharmacology

Ro 31-7837 Research Applications


Preclinical Rodent Pharmacokinetics

Ro 31-7837 is optimally suited for pharmacokinetic investigations in rat models requiring precise plasma concentration measurements. The validated LC-MS/MS method provides reliable quantification with a lower limit of 0.25 ng/mL and intra-assay precision of 3.7% across a 0.25–100 ng/mL dynamic range [1]. This analytical framework has been peer-reviewed and published, establishing a reproducible methodology for absorption, distribution, metabolism, and excretion (ADME) studies [1].

Parent-Metabolite PK Relationship

The established analytical method for Ro 31-7837 uniquely enables simultaneous quantification of both the parent compound and its primary metabolite Ro 31-6930 in a single analytical run [1]. With identical LLOQ values of 0.25 ng/mL and comparable precision metrics (3.7% for parent, 3.5% for metabolite), researchers can accurately model the in vivo biotransformation kinetics and calculate metabolite-to-parent exposure ratios [1].

Bioanalytical Method Development Reference

The published LC-APCI-MS/MS methodology for Ro 31-7837 serves as a validated reference for laboratories developing quantitative bioanalytical assays for structurally related benzopyran compounds [1]. The described column-switching SPE approach and APCI-MS/MS conditions provide a technical blueprint that can be adapted for analog quantification, with established performance benchmarks for accuracy (101%) and precision (3.7%) [1].

KATP Channel Cardiovascular Pharmacology

As a potassium channel opener, Ro 31-7837 is positioned for investigation in cardiovascular pharmacology studies examining vasodilation, cardioprotection, and blood pressure regulation [1]. Researchers should note that while Ro 31-7837 is documented as a potassium channel opener, published in vivo efficacy data for blood pressure lowering or organ protection are not available, necessitating de novo pharmacological characterization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 31-7837

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.